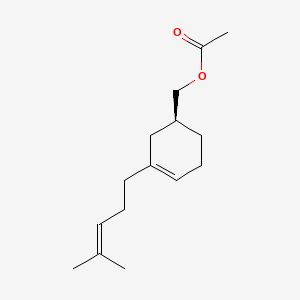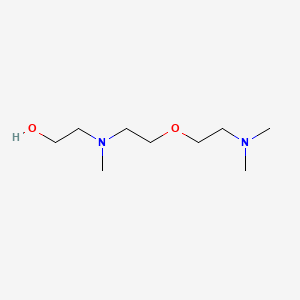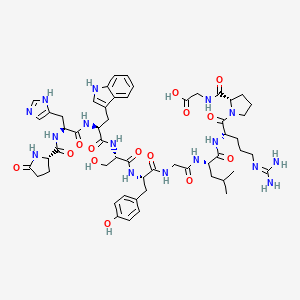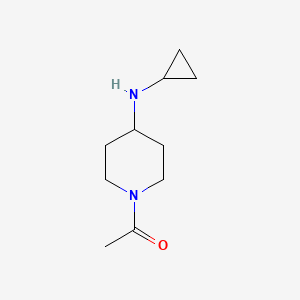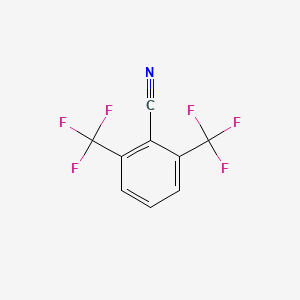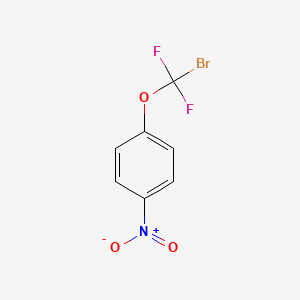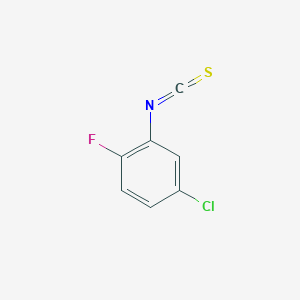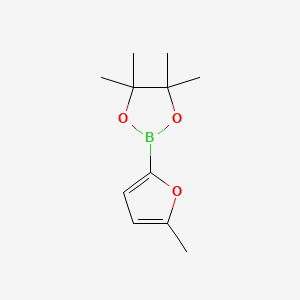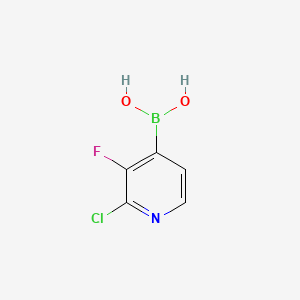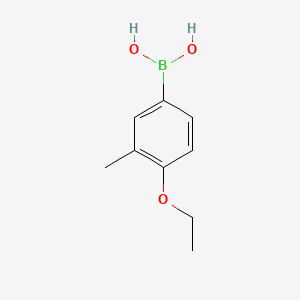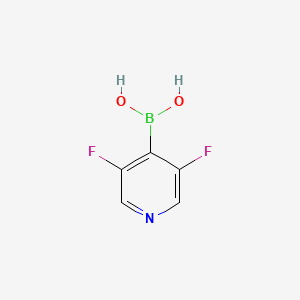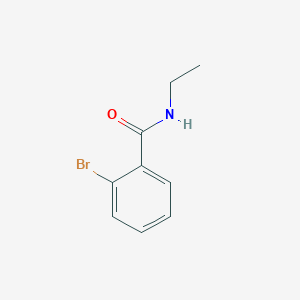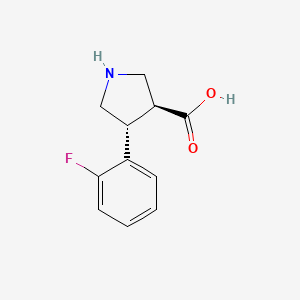
(3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid
Vue d'ensemble
Description
(3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid is a chiral compound with a pyrrolidine ring structure. The presence of a fluorophenyl group at the 4-position of the pyrrolidine ring imparts specific chemical properties.
Synthesis Analysis
The synthesis of this compound involves several steps, including enantioselective synthesis to obtain the desired stereochemistry. Researchers have explored various synthetic routes, such as asymmetric catalysis or resolution of racemic mixtures . The choice of method depends on the desired enantiomer and overall yield.
Molecular Structure Analysis
The molecular formula of this compound is C₁₁H₁₁FNO₂ . Let’s examine its structural features:
- Pyrrolidine Ring : The central pyrrolidine ring consists of four carbon atoms and one nitrogen atom. The 3S,4R configuration specifies the stereochemistry.
- Fluorophenyl Group : The fluorine-substituted phenyl group at the 4-position contributes to the compound’s reactivity and binding interactions.
Chemical Reactions Analysis
(3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid can participate in various chemical reactions:
- Amide Formation : It can react with amines to form amides.
- Esterification : Reaction with alcohols yields esters.
- Acid-Base Reactions : The carboxylic acid group can undergo acid-base reactions.
Physical And Chemical Properties Analysis
- Melting Point : The compound’s melting point is an essential physical property.
- Solubility : Investigating its solubility in various solvents provides insights into its practical use.
- Stability : Assessing stability under different conditions (e.g., temperature, pH) is crucial.
Safety And Hazards
- Toxicity : Evaluate the compound’s toxicity profile through in vitro and in vivo studies.
- Handling Precautions : Researchers and users should follow safety guidelines when working with this compound.
Orientations Futures
- Biological Studies : Investigate its pharmacological effects, potential therapeutic applications, and toxicity.
- Structure-Activity Relationship (SAR) : Explore modifications to enhance potency or selectivity.
- Clinical Trials : If promising, consider clinical trials for specific indications.
Remember that this analysis is based on existing knowledge, and ongoing research may reveal additional insights. Always consult relevant scientific literature for the most up-to-date information .
Propriétés
IUPAC Name |
(3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c12-10-4-2-1-3-7(10)8-5-13-6-9(8)11(14)15/h1-4,8-9,13H,5-6H2,(H,14,15)/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTADGCUSGBFIQ-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376075 | |
| Record name | (3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid | |
CAS RN |
1049975-91-8 | |
| Record name | (3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



